(4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid
Description
(4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid is a substituted arylboronic acid characterized by a phenyl ring with chloro groups at positions 4 and 5, a fluorine atom at position 2, and a methyl group at position 2. This unique substitution pattern combines electron-withdrawing (Cl, F) and electron-donating (CH₃) groups, influencing its electronic properties, solubility, and reactivity. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis , but their biomedical applications, such as enzyme inhibition and anticancer activity, are increasingly explored . The presence of halogens enhances stability and binding specificity in biological systems, while the methyl group may reduce steric hindrance compared to bulkier substituents .
Properties
IUPAC Name |
(4,5-dichloro-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BCl2FO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKACDHTBGHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dichloro-2-fluoro-3-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), solvents (e.g., DMF, toluene).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes. Boronic acids like this one are known to interact with serine proteases and glycosidases, making them valuable in developing drugs for diseases such as cancer and diabetes. For instance, a study demonstrated that boronic acid derivatives could effectively inhibit glycosidases, suggesting their utility as antidiabetic agents by modulating carbohydrate metabolism.
Case Study: Cancer Therapeutics
Research has shown that (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid can inhibit the growth of cancer cells by targeting proteasomes, which play a crucial role in protein degradation within cancer cells. This mechanism presents a pathway for developing boron-based therapies that could enhance the efficacy of existing treatments.
Organic Synthesis
Building Block in Organic Chemistry:
The compound serves as an essential building block in the synthesis of complex organic molecules. Its unique structural features allow for the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .
Mechanism of Action:
The boronic acid group can form reversible covalent bonds with diols, enabling selective interactions with biological targets. This property is exploited in designing enzyme inhibitors and receptor ligands.
Materials Science
Advanced Material Production:
In materials science, (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid is utilized in producing advanced materials such as polymers and electronic components. Its ability to form stable complexes with various substrates makes it suitable for developing novel materials with enhanced properties.
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition observed against glycosidases |
| Cancer Cell Inhibition | Selective inhibition observed in various cancer cell lines |
| Sensor Development | Effective binding to diols for glucose sensing applications |
Binding Affinities of Boronic Acids with Glucose
| Compound | Binding Constant (M) |
|---|---|
| (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid | TBD |
| Isoquinolinylboronic acid | 1353 - 2170 |
| Phenylboronic acid | ~5 |
Mechanism of Action
The primary mechanism of action for (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid in the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation with the aryl or vinyl halide. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Acidity and Reactivity
The pKa of boronic acids determines their ability to form boronate esters with diols, a key feature in sensing and drug design. Substituents significantly influence acidity:
- Electron-withdrawing groups (EWGs) : Lower pKa by stabilizing the conjugate base (boronate). For example, 3-AcPBA (pKa ~8.9) and 4-MCPBA (pKa ~8.7) have higher pKa values than the target compound due to weaker EWGs . The fluorine (σₚ = +0.78) and chlorine (σₚ = +0.73) in the target likely reduce its pKa below 8, enhancing reactivity at physiological pH .
- Electron-donating groups (EDGs) : Increase pKa. For instance, (4,5-Dichloro-2-methoxyphenyl)boronic acid () has a methoxy group (σₚ = -0.27), raising its pKa compared to the fluoro-substituted target .
Table 1: Substituent Effects on pKa and Reactivity
Biological Activity
(4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C7H6BCl2F
- Molecular Weight : 205.84 g/mol
- Chemical Structure :
This boronic acid derivative possesses halogen substituents that may influence its reactivity and interaction with biological targets.
The biological activity of (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid is primarily attributed to its role as an enzyme inhibitor. Boronic acids are known to interact with the active sites of serine proteases and other enzymes through reversible covalent bonding, which can modulate enzyme activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Target Interaction : It is suggested that the compound can bind to allosteric sites on enzymes, potentially altering their conformation and activity.
Anti-Cancer Properties
Recent studies have evaluated the anti-cancer potential of (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid. In vitro assays have shown varying degrees of efficacy against different cancer cell lines.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Bladder Cancer | 15 | Moderate |
| Prostate Cancer | 14 | Moderate |
| Breast Cancer | 13 | Moderate |
| Pancreatic Cancer | 11 | Moderate |
The compound demonstrated significant inhibition in bladder and prostate cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Enzyme-Catalyzed Reactions
In biochemical studies, (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid has been utilized as a probe to investigate enzyme-catalyzed reactions. It serves as a substrate or inhibitor in various enzymatic assays, helping researchers understand the underlying biochemical pathways.
Case Studies
-
Case Study on Cancer Cell Lines :
A study screened several derivatives of boronic acids against a panel of cancer cell lines, including pancreatic and breast cancers. The results indicated that modifications in the substituent groups significantly impacted the anti-cancer activity, with (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid showing promising results against bladder cancer cells with an IC50 value of 15 µM . -
Mechanistic Studies :
Research focusing on the mechanism revealed that this compound could act as a selective inhibitor for certain kinases involved in cancer progression. This specificity highlights its potential for targeted therapies in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
